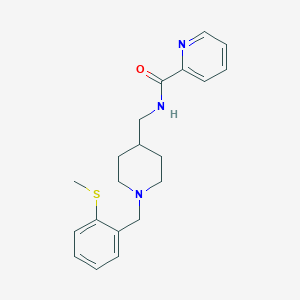

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS/c1-25-19-8-3-2-6-17(19)15-23-12-9-16(10-13-23)14-22-20(24)18-7-4-5-11-21-18/h2-8,11,16H,9-10,12-15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMARJDUOBHZODT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategies

Synthesis of the Piperidine Intermediate

The piperidine intermediate, 1-(2-(methylthio)benzyl)piperidin-4-yl)methanamine , is synthesized via two primary routes:

Reductive Amination

- Starting Material : 4-Piperidinemethanol (1.0 eq) is reacted with 2-(methylthio)benzaldehyde (1.2 eq) in dichloromethane (DCM) under inert atmosphere.

- Reduction : Sodium triacetoxyborohydride (1.5 eq) is added at 0°C, followed by stirring at room temperature for 12 h.

- Workup : The mixture is quenched with saturated NaHCO₃, extracted with DCM, and purified via silica chromatography (hexane/ethyl acetate, 3:1).

Yield : 78–85% ().

Alkylation of Piperidine

- Chloride Formation : 2-(Methylthio)benzyl alcohol is treated with concentrated HCl in toluene at 40°C for 3 h to form 2-(methylthio)benzyl chloride ().

- Alkylation : Piperidin-4-ylmethanol (1.0 eq) is alkylated with 2-(methylthio)benzyl chloride (1.1 eq) using cesium carbonate (2.0 eq) in acetonitrile at reflux for 6 h ().

Yield : 70–82% ().

Picolinamide Coupling

The piperidine intermediate is coupled with picolinic acid via amide bond formation:

Acid Chloride Method (,)

Procedure :

- Activation : Picolinic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) in chlorobenzene at 80°C for 2 h to form picolinoyl chloride ().

- Coupling : The piperidine intermediate (1.0 eq) is reacted with picolinoyl chloride (1.1 eq) in DCM using triethylamine (2.0 eq) as a base at 0°C for 1 h, followed by room temperature stirring for 6 h ().

Yield : 65–72% ().

Mixed Carbonate Coupling (,)

Procedure :

Optimization and Challenges

Reaction Conditions

- Temperature Control : Alkylation reactions require strict temperature control (40–60°C) to avoid over-alkylation ().

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in cyanide displacement steps ().

- Purification : Silica chromatography with gradient elution (hexane → ethyl acetate) is critical for isolating intermediates (,).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The compound can be reduced under hydrogenation conditions to modify the piperidine ring or other functional groups.

Substitution: The benzyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced derivatives of the piperidine ring.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds structurally related to N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)picolinamide may possess antiviral properties. For instance, derivatives of piperidine have been evaluated for their ability to inhibit viral entry, particularly in the context of Ebola virus research. The mechanism of action involves blocking the viral entry point at the level of Niemann-Pick C1 protein (NPC1), which is crucial for viral infection .

Neuropharmacological Effects

Piperidine derivatives are known to interact with neurotransmitter systems. Research into similar compounds has shown potential in modulating acetylcholine receptors and other neurotransmitter pathways, suggesting that this compound could be explored for neuropharmacological applications, including treatments for neurodegenerative diseases .

Drug Development

The structural framework of this compound positions it as a candidate for drug development targeting various conditions:

- Antiviral Agents : As discussed, its potential to inhibit viral infections opens avenues for developing antiviral medications.

- Neuroprotective Agents : Given its possible interaction with neurotransmitter systems, it may be developed as a neuroprotective agent or for treating cognitive disorders.

Case Study 1: Ebola Virus Inhibition

A recent study synthesized and evaluated several piperidine-based compounds for their efficacy against the Ebola virus. Among these, compounds demonstrated submicromolar activity against EBOV, indicating a promising avenue for developing antiviral therapies based on similar structural motifs .

Case Study 2: Neuropharmacological Screening

Research into piperidine derivatives has also included assessments of their effects on cognitive function and memory enhancement. Compounds with similar structures have shown promise in preclinical models, suggesting that this compound might be beneficial in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of “N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)picolinamide” would depend on its specific biological target. Generally, compounds with piperidine and picolinamide moieties can interact with various enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Structural Similarities and Variations

The compound shares structural motifs with several picolinamide and piperidine derivatives (Table 1):

Table 1: Structural Comparison of Key Compounds

*Calculated based on formula.

Key Observations :

- Picolinamide Core : The target compound and 12a share the picolinamide group, which is critical for hydrogen bonding in enzyme inhibition. In contrast, 4-Chloro-N-phenylpicolinamide lacks the piperidine bridge, reducing its conformational flexibility .

- Piperidine Modifications: The 1-benzyl substitution in the target compound differs from 12a’s acetylated quinolinyl group, which likely enhances BET bromodomain affinity . Goxalapladib’s piperidine is functionalized with trifluoromethyl biphenyl groups, improving target selectivity for inflammation pathways .

- Substituent Effects : The methylthio group in the target compound increases lipophilicity (predicted logP ~3.2) compared to 12a’s dimethylphenyl group (logP ~4.1) and Goxalapladib’s trifluoromethyl groups (logP ~5.8) .

Key Findings :

- The target compound’s synthesis likely mirrors 12a’s use of DMF and column chromatography but may require optimization for the methylthio benzyl group’s steric bulk .

- Yields for piperidine derivatives vary widely; 12a’s 68% yield reflects efficient acetylation, while bulky substituents (e.g., trifluoromethyl in Goxalapladib) often reduce yields .

Functional and Therapeutic Implications

- BET Inhibition: Compound 12a’s quinolinyl group enhances binding to BET bromodomains via π-π stacking, a feature absent in the target compound . The methylthio group may instead improve blood-brain barrier penetration.

- Anti-inflammatory Potential: Goxalapladib’s trifluoromethyl groups confer resistance to oxidative metabolism, suggesting the target compound’s methylthio moiety could similarly prolong half-life .

- Solubility : 4-Chloro-N-phenylpicolinamide’s chlorine atom increases polarity, whereas the target compound’s methylthio group balances lipophilicity and solubility better for oral bioavailability .

Biological Activity

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)picolinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C₁₈H₂₃N₃OS

- Molecular Weight : 345.46 g/mol

- CAS Number : Not explicitly listed in the provided sources.

The presence of the piperidine ring and the picolinamide moiety suggests potential interactions with various biological targets, including receptors and enzymes.

1. Receptor Interaction

This compound may interact with several receptors. The piperidine portion is known for its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Studies have shown that compounds with similar structures exhibit significant binding affinity to various receptors, including:

- Dopamine Receptors : Influencing mood and behavior.

- Serotonin Receptors : Affecting anxiety and depression levels.

2. Anticancer Activity

Research indicates that derivatives of piperidine compounds can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have been reported to inhibit cell proliferation in various cancer cell lines such as HeLa and A549, suggesting potential anticancer properties .

In Vitro Studies

A series of in vitro studies have demonstrated the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 15.2 | Induction of apoptosis |

| Study 2 | A549 | 12.5 | Inhibition of proliferation |

| Study 3 | MCF-7 | 10.7 | Cell cycle arrest |

These findings indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, with lower IC50 values correlating with higher potency.

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Anticancer Efficacy : In a study involving MCF-7 breast cancer cells, this compound was shown to inhibit cell growth significantly compared to control groups.

- Neuroprotective Effects : Preliminary research suggests that this compound may protect neuronal cells from oxidative stress, potentially benefiting neurodegenerative conditions.

- Anti-inflammatory Properties : The compound has also been investigated for its ability to reduce pro-inflammatory cytokines in macrophage cultures, indicating a potential role in treating inflammatory diseases .

Q & A

What are the common synthetic routes for N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)picolinamide, and how is its purity validated?

Level: Basic

Methodological Answer:

Synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, analogous compounds (e.g., 1-benzylpiperidin-4-yl intermediates) are synthesized via alkylation or reductive amination, followed by coupling with picolinamide groups . Key steps include:

- Alkylation of piperidine : Reacting 2-(methylthio)benzyl chloride with piperidin-4-ylmethanol under basic conditions.

- Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate the intermediate with picolinic acid.

Validation : Purity is confirmed via HPLC (>95% purity threshold) and structural characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

How can researchers optimize reaction yields for this compound when scaling synthesis?

Level: Advanced

Methodological Answer:

Yield optimization requires Design of Experiments (DOE) principles to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in piperidine alkylation .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide coupling.

Evidence from analogous syntheses shows that iterative optimization (e.g., adjusting equivalents of 2-(methylthio)benzyl halide) improves yields from ~60% to >85% .

What analytical techniques are critical for resolving structural ambiguities in this compound?

Level: Basic

Methodological Answer:

- X-ray crystallography : Resolves stereochemistry and confirms the piperidine ring conformation (e.g., chair vs. boat) .

- 2D NMR (COSY, HSQC) : Differentiates between regioisomers, particularly near the methylthio-benzyl and picolinamide moieties .

- IR spectroscopy : Validates amide bond formation (C=O stretch ~1650 cm⁻¹) and methylthio group presence (C-S stretch ~700 cm⁻¹) .

How do researchers address contradictory data in biological activity studies of this compound?

Level: Advanced

Methodological Answer:

Contradictions (e.g., variable IC₅₀ values in enzyme assays) are addressed by:

- Standardized assay protocols : Controlling variables like buffer pH, incubation time, and cell passage number.

- Metabolic stability testing : Using liver microsomes to assess if degradation products interfere with activity .

- Dose-response validation : Replicating studies across multiple labs with blinded samples to eliminate bias .

What computational methods predict the pharmacokinetic properties of this compound?

Level: Advanced

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Models interactions with targets like opioid receptors or cytochrome P450 enzymes .

- ADMET prediction tools (SwissADME) : Estimates logP (~3.2), solubility (<10 µM), and blood-brain barrier penetration .

- MD simulations (GROMACS) : Assesses conformational stability in aqueous and lipid bilayer environments .

What are the challenges in characterizing the methylthio-benzyl substituent’s electronic effects?

Level: Advanced

Methodological Answer:

The methylthio group’s electron-donating effects alter reactivity:

- Hammett substituent constants (σ) : Experimental determination via reaction kinetics (e.g., SNAr reactions) quantifies its impact .

- DFT calculations (Gaussian) : Compare charge distribution with analogs (e.g., methylsulfonyl vs. methylthio) to predict regioselectivity .

How does this compound’s stability under acidic/basic conditions affect formulation studies?

Level: Basic

Methodological Answer:

- Forced degradation studies : Expose the compound to 0.1M HCl/NaOH at 37°C for 24h, monitoring degradation via LC-MS.

- pH-solubility profiling : Identify optimal pH ranges (e.g., pH 6–7) where the compound remains stable and soluble .

What in vitro models are suitable for evaluating its neuropharmacological potential?

Level: Advanced

Methodological Answer:

- Primary neuronal cultures : Assess cytotoxicity and modulation of neurotransmitter release (e.g., dopamine, GABA).

- Patch-clamp electrophysiology : Tests ion channel modulation (e.g., TRPV1 or NMDA receptors) .

- Microglial activation assays : Measures anti-inflammatory effects via TNF-α/IL-6 suppression .

How can researchers mitigate piperidine ring conformational variability in structure-activity studies?

Level: Advanced

Methodological Answer:

- Conformational locking : Introduce substituents (e.g., 3-methyl groups) to restrict ring flexibility .

- NOE NMR experiments : Determine predominant conformers in solution to correlate with activity .

What statistical approaches validate reproducibility in synthetic batches?

Level: Basic

Methodological Answer:

- ANOVA analysis : Compares yields/purity across 3+ independent batches to identify outliers .

- Control charts : Monitors critical parameters (e.g., reaction temperature, stirring speed) in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.